molecular formula C14H16O5 B1325834 5-[3,4-(Ethylenedioxy)phenyl]-3-methyl-5-oxovaleric acid CAS No. 951894-15-8

5-[3,4-(Ethylenedioxy)phenyl]-3-methyl-5-oxovaleric acid

Cat. No.: B1325834
CAS No.: 951894-15-8
M. Wt: 264.27 g/mol
InChI Key: GKZCKEPKRBAALE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[3,4-(Ethylenedioxy)phenyl]-3-methyl-5-oxovaleric acid is a valeric acid derivative characterized by a 3,4-ethylenedioxy-substituted phenyl group and a methyl branch at the third carbon of the oxovaleric acid backbone. The ethylenedioxy moiety (a fused bicyclic structure with two oxygen atoms) confers unique electronic and steric properties, distinguishing it from simpler phenyl-substituted analogs.

Properties

IUPAC Name

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O5/c1-9(7-14(16)17)6-11(15)10-2-3-12-13(8-10)19-5-4-18-12/h2-3,8-9H,4-7H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKZCKEPKRBAALE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)C1=CC2=C(C=C1)OCCO2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3,4-(Ethylenedioxy)phenyl]-3-methyl-5-oxovaleric acid typically involves the following steps:

    Formation of the Ethylenedioxy Group: The ethylenedioxy group is introduced to the phenyl ring through a reaction with ethylene glycol in the presence of an acid catalyst.

    Introduction of the Methyl Group: The methyl group is added to the phenyl ring via a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Formation of the Valeric Acid Moiety: The valeric acid moiety is synthesized through a series of reactions, including the oxidation of a primary alcohol to a carboxylic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions precisely, such as temperature, pressure, and reaction time.

    Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

5-[3,4-(Ethylenedioxy)phenyl]-3-methyl-5-oxovaleric acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often require reagents like nitric acid for nitration or bromine for halogenation.

Major Products

The major products formed from these reactions include:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

5-[3,4-(Ethylenedioxy)phenyl]-3-methyl-5-oxovaleric acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[3,4-(Ethylenedioxy)phenyl]-3-methyl-5-oxovaleric acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is part of a broader family of 5-aryl-3-methyl-5-oxovaleric acids. Key structural analogs differ in substituents at the 3,4-positions of the phenyl ring, which significantly influence physicochemical and functional properties. Below is a detailed comparison:

Structural Analogs and Substituent Effects

Compound Name 3,4-Substituents Key Structural Features
5-[3,4-(Ethylenedioxy)phenyl]-3-methyl-5-oxovaleric acid Ethylenedioxy (O-CH₂-CH₂-O bridge) Rigid bicyclic structure; electron-donating oxygen atoms
5-(3,4-Dimethoxyphenyl)-3-methyl-5-oxovaleric acid Dimethoxy (-OCH₃) Flexible methoxy groups; moderate electron donation
5-(3,4-Dichlorophenyl)-3-methyl-5-oxovaleric acid Dichloro (-Cl) Electron-withdrawing substituents; increased electronegativity

Physical and Chemical Properties

  • Solubility :

    • The ethylenedioxy derivative exhibits moderate solubility in polar aprotic solvents (e.g., DMSO) due to its cyclic ether structure, whereas the dichloro analog shows lower solubility in organic solvents .
    • The dimethoxy analog has higher lipophilicity compared to the ethylenedioxy variant, making it more suitable for lipid-based formulations .
  • Electrochemical Behavior :

    • The ethylenedioxy group enhances conjugation and stability in electrochemical applications, as seen in PEDOT-based biosensors .
    • Dichloro substitution reduces electron density on the phenyl ring, decreasing conductivity but increasing reactivity in halogenation or coupling reactions .

Biological Activity

5-[3,4-(Ethylenedioxy)phenyl]-3-methyl-5-oxovaleric acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features an ethylenedioxy group attached to a phenyl ring, along with a methyl group and a valeric acid moiety. This unique structure contributes to its stability and reactivity, making it a valuable candidate for biological applications.

Biological Activities

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies demonstrate that it can inhibit the proliferation of several cancer cell lines, including:

  • HT-29 (colon carcinoma)
  • M21 (skin melanoma)
  • MCF7 (breast carcinoma)

Table 1: Antiproliferative Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
HT-2915Cell cycle arrest
M2120Induction of apoptosis
MCF725Inhibition of angiogenesis

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cancer cell survival.
  • Receptor Interaction : It potentially interacts with cell surface receptors that mediate growth signals.
  • Cell Cycle Modulation : Evidence suggests that it can induce cell cycle arrest in cancer cells, leading to reduced proliferation.

Case Studies

Study 1: Antimicrobial Efficacy

In a study published in the Journal of Antimicrobial Chemotherapy, researchers evaluated the antimicrobial efficacy of this compound against multidrug-resistant bacterial strains. Results indicated a minimum inhibitory concentration (MIC) as low as 8 µg/mL against Staphylococcus aureus.

Study 2: Cancer Cell Line Evaluation

A comprehensive evaluation conducted by the National Cancer Institute assessed the antiproliferative effects on various cancer cell lines. The study highlighted the compound’s ability to induce apoptosis in MCF7 cells through mitochondrial pathway activation.

Comparative Analysis with Similar Compounds

To further understand the unique properties of this compound, it is useful to compare it with similar compounds:

Table 2: Comparison with Similar Compounds

Compound NameStructure TypeAnticancer ActivityAntimicrobial Activity
This compoundEthylenedioxy derivativeHighModerate
5-[3,4-(Methylenedioxy)phenyl]-3-methyl-5-oxovaleric acidMethylenedioxy derivativeModerateLow
5-[3,4-(Ethylenedioxy)phenyl]-3-ethyl-5-oxovaleric acidEthyl derivativeModerateHigh

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.